9,11-Octadecadienoic Acid

Lipid metabolism Obesity research Nutraceutical development

9,11-Octadecadienoic acid (CAS 121250-47-3) is the predominant natural CLA isomer (cis-9,trans-11), comprising 73–93% of total CLA in dairy. Unlike isomeric mixtures that confound results with opposing biological effects, this high-purity isomer (>98%) ensures reproducible, isomer-specific research. Documented to improve HDL:LDL ratio, inhibit platelet aggregation (I50 5–7 µM), and enhance embryo cryosurvival—without the insulin resistance or gallstone formation linked to undefined mixtures. Essential for lipidomics, cardiovascular, and thrombosis studies demanding mechanistic clarity.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 121250-47-3
Cat. No. B1669426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,11-Octadecadienoic Acid
CAS121250-47-3
Synonyms(9Z,11E)-9,11-octadecadienoic acid
9,11-isolinoleic acid
9,11-linoleic acid
9,11-linoleic acid, (E,E)-isomer
9,11-linoleic acid, (E,Z)-isomer
9,11-linoleic acid, (Z,E)-isomer
9,11-linoleic acid, (Z,Z)-isomer
9,11-linoleic acid, potassium salt
9,11-octadecadienoate
9,11-octadecadienoic acid
9-cis-11-trans-octadecadienoic acid
c9t11 CLA
cis-9-trans-11-octadecadienoic acid
octadeca-9,11-dienoic acid
rumenic acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCC=CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)
InChIKeyJBYXPOFIGCOSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





9,11-Octadecadienoic Acid (CAS 121250-47-3): Procurement-Grade Conjugated Linoleic Acid Isomer for Differentiated Research Applications


9,11-Octadecadienoic acid (CAS 121250-47-3), classified as a conjugated linoleic acid (CLA) isomer, belongs to the family of octadecadienoic acids characterized by a conjugated double-bond system [1]. This positional and geometric isomer exists in multiple stereochemical configurations, with the cis-9,trans-11 (c9,t11) form representing the predominant naturally occurring variant, comprising approximately 73–93% of total CLA in dairy products and up to 90% in certain food sources [2]. As a research material, 9,11-octadecadienoic acid serves as an analytical reference standard for lipidomics studies and as a defined chemical entity for investigating isomer-specific biological activities distinct from other CLA isomers or isomeric mixtures [3]. The compound is routinely utilized in studies of lipid metabolism, atherogenesis, and cellular signaling pathways, with particular relevance to research fields requiring high-purity (>98%) isomer-specific material to ensure experimental reproducibility and mechanistic clarity [4].

Why 9,11-Octadecadienoic Acid Cannot Be Interchanged with Other CLA Isomers or Mixtures in Experimental Systems


The procurement of 9,11-octadecadienoic acid as a defined, high-purity isomer is essential because CLA isomers exhibit divergent, and at times opposing, biological activities across multiple experimental models [1]. While commercial CLA mixtures typically contain both cis-9,trans-11 and trans-10,cis-12 isomers in variable ratios, research demonstrates that these individual isomers produce distinct effects on lipid metabolism, body composition, oxidative status, and cellular signaling [2]. For instance, the cis-9,trans-11 isomer improves atherogenic risk markers by increasing HDL-cholesterol and the HDL:LDL ratio, whereas CLA mixtures can paradoxically induce adverse metabolic outcomes such as gallstone formation and insulin resistance in certain models [3]. Furthermore, studies in hamsters have shown that pure c9,t11 CLA does not replicate the plasma lipid-lowering or body weight effects observed with isomeric mixtures, underscoring the functional specificity of individual isomers [4]. Therefore, the use of undefined isomer mixtures introduces significant experimental variability and may confound mechanistic interpretations, making isomer-specific procurement a critical requirement for reproducible and interpretable research outcomes.

Quantitative Differentiation of 9,11-Octadecadienoic Acid: Head-to-Head Evidence Against Comparator Compounds


Divergent Effects on Body Weight and Plasma Lipids: Pure 9,11-Octadecadienoic Acid vs. CLA Isomeric Mixture

In a controlled hamster feeding study, pure cis-9,trans-11-octadecadienoic acid (c9t11) at 0.2% dietary supplementation produced no significant reduction in plasma triglycerides or total cholesterol compared to linoleic acid (LA) controls, whereas an isomeric CLA mixture at 1% dietary supplementation significantly lowered both plasma triglycerides and total cholesterol at 2 and 6 weeks of feeding [1]. Notably, the CLA mixture group exhibited significantly lower weight gain despite greater food intake, an effect entirely absent in the pure c9t11 group [1].

Lipid metabolism Obesity research Nutraceutical development

Superior Atheroprotective Lipid Profile Modulation by 9,11-Octadecadienoic Acid vs. CLA Mixture and Fish Oil

In a comparative 8-week hamster study, dietary supplementation with 5 g/kg cis-9,trans-11-octadecadienoic acid significantly improved plasma cholesterol status, increasing HDL-cholesterol and the HDL-cholesterol:LDL-cholesterol ratio (P<0.05), whereas the CLA mixture (12 g/kg) produced only borderline significance (P=0.06) [1]. Additionally, the c9t11 isomer increased liver lipoprotein receptors (scavenger receptor type I and LDL ApoB/E receptor) and HDL-binding protein 2 by 33–40% (P<0.05). In contrast, CLA mixture feeding induced 100% pigment gallstone incidence and slight insulin resistance (homeostatic model assessment index, P=-0.031), adverse effects not observed with the pure c9t11 isomer [1].

Atherosclerosis Cardiovascular research Lipoprotein metabolism

Comparative Antiplatelet Activity: 9,11-Octadecadienoic Acid vs. Nonconjugated Linoleic Acid

In human platelet aggregation assays, 9c,11t-CLA inhibited arachidonic acid- and collagen-induced platelet aggregation with I50 values in the 5–7 µM range, demonstrating approximately 300% greater potency than nonconjugated 9c,12c-linoleic acid (LA) against arachidonic acid-induced aggregation and 50% greater potency against collagen-induced aggregation [1]. Additionally, 9c,11t-CLA inhibited thromboxane A2 (TXA2) formation from exogenous arachidonic acid with an I50 of 9–16 µM, as measured by decreased production of [14C]TXB2 [1].

Thrombosis Platelet biology Cardiovascular pharmacology

Opposing Antioxidant/Pro-oxidant Behavior: cis-9,trans-11 CLA vs. trans-10,cis-12 CLA

In a total oxyradical scavenging capacity (TOSC) assay using high-purity (>98%) CLA isomers, trans-10,cis-12-CLA exhibited antioxidant activity at all tested concentrations (2–200 µM) with a 15-minute lag phase, proving more effective than cis-9,trans-11-CLA and α-tocopherol at lower concentrations (2 and 20 µM) [1]. In marked contrast, cis-9,trans-11-CLA displayed only weak antioxidant activity at 2 and 20 µM, and at 200 µM acted as a strong pro-oxidant [1]. This concentration-dependent functional divergence underscores the isomer-specific nature of CLA redox behavior.

Oxidative stress Antioxidant research Free radical biology

Differential Effects on Bovine Embryo Cryosurvival: cis-9,trans-11 CLA Improves Post-Vitrification Outcomes

In a bovine in vitro fertilization (IVF) embryo study, supplementation with 100 µM cis-9,trans-11 CLA during the final 36 hours of culture before vitrification resulted in high post-rewarming survival rates, with embryo blastomere counts comparable to non-vitrified control embryos [1]. In contrast, trans-10,cis-12 CLA supplementation during IVC significantly reduced blastocyst rates (20.6 ± 2.4% vs. 34.18 ± 1.2% for control, P<0.05) and increased embryo lipid content while depressing BIRC5 gene expression [1].

Reproductive biology Embryology Cryopreservation

Antitumor Activity of 9,11-Octadecadienoic Acid: EC50 Quantification for Cancer Research Applications

9(Z),11(Z)-Octadecadienoic acid, a specific stereoisomer of 9,11-octadecadienoic acid, demonstrates antitumor activity with a quantified EC50 value of 446.1 µM . This concentration-response parameter provides a baseline potency reference for cancer cell line screening studies. While this value is reported as a standalone measurement, it establishes the compound's utility as a defined chemical probe for investigating CLA-mediated anticancer mechanisms, particularly given that different CLA isomers exhibit distinct antiproliferative profiles against various cancer cell types [1].

Cancer biology Oncology research Natural product pharmacology

Optimal Research and Industrial Application Scenarios for 9,11-Octadecadienoic Acid Based on Quantitative Differentiation Evidence


Cardiovascular Research: Atheroprotection Studies Requiring Isomer-Specific Lipid Modulation

9,11-Octadecadienoic acid is indicated for cardiovascular and atherosclerosis research where defined, beneficial lipid modulation is required without the adverse metabolic consequences associated with isomeric mixtures. As demonstrated in hamster models, pure cis-9,trans-11 CLA significantly improves HDL-cholesterol and the HDL:LDL ratio (P<0.05) and increases liver lipoprotein receptors by 33–40%, whereas CLA mixtures induce 100% gallstone incidence and insulin resistance [1]. This scenario applies to mechanistic studies of reverse cholesterol transport, lipoprotein receptor regulation, and dietary intervention strategies for cardiovascular risk reduction.

Platelet Biology and Antithrombotic Research

The superior antiplatelet potency of 9,11-octadecadienoic acid compared to nonconjugated linoleic acid positions this compound for thrombosis and platelet function research. With I50 values of 5–7 µM for inhibiting arachidonic acid- and collagen-induced platelet aggregation—representing approximately 300% greater potency than linoleic acid against arachidonic acid-induced aggregation—this isomer serves as a defined chemical probe for investigating cyclooxygenase-mediated TXA2 formation and platelet signaling pathways [2].

Metabolic Research: Differentiating Isomer-Specific Effects on Body Composition and Lipid Metabolism

Research requiring the dissociation of body weight effects from plasma lipid modulation benefits from pure 9,11-octadecadienoic acid, which produces no significant changes in body weight gain or plasma lipids compared to the pronounced effects of CLA isomeric mixtures [3]. This makes the compound valuable as a negative control in studies of CLA-mediated metabolic effects and for investigating the distinct biological activities attributed to individual CLA isomers in obesity and metabolic syndrome research.

Reproductive Biology and Assisted Reproduction Technology

9,11-Octadecadienoic acid (cis-9,trans-11 CLA) improves bovine embryo cryosurvival outcomes when supplemented at 100 µM before vitrification, yielding post-rewarming survival rates and blastomere counts comparable to non-vitrified controls, without the increased lipid accumulation and depressed BIRC5 expression observed with trans-10,cis-12 CLA [4]. This application scenario is relevant to embryology laboratories, veterinary reproductive research, and the optimization of cryopreservation protocols for mammalian embryos.

Analytical Chemistry and Lipidomics: High-Purity Reference Standards

9,11-Octadecadienoic acid in high-purity (>98%) form serves as an essential analytical reference standard for HPLC-ESI-MS/MS quantification and structural analysis of CLA isomers in biological samples, food matrices, and nutritional supplements [5]. The defined stereochemistry (e.g., 9Z,11E; 9E,11E; 9Z,11Z) enables accurate isomer identification and quantification, which is critical for lipidomic profiling, biomarker discovery, and quality control of CLA-containing products.

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